(2S,5R)-thiolane-2,5-dicarboxylic acid

Übersicht

Beschreibung

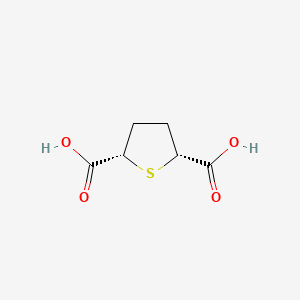

(2S,5R)-thiolane-2,5-dicarboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a thiolane ring, which is a five-membered ring containing a sulfur atom, and two carboxylic acid groups. The stereochemistry of the compound is defined by the (2S,5R) configuration, indicating the specific spatial arrangement of the atoms around the chiral centers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-thiolane-2,5-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the catalytic resolution of racemic mixtures using lipase enzymes. This method allows for the selective production of the desired enantiomer with high enantiomeric purity . Another approach involves the use of chiral auxiliaries or chiral catalysts to induce the desired stereochemistry during the synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic resolution processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired enantiomer .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,5R)-thiolane-2,5-dicarboxylic acid undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiolane derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

Chiral Building Block

(2S,5R)-thiolane-2,5-dicarboxylic acid serves as an essential chiral building block in organic synthesis. Its stereochemistry allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals. The compound can be utilized in asymmetric synthesis to produce various derivatives that exhibit specific biological activities.

Asymmetric Catalysis

The compound acts as a ligand in asymmetric catalysis. It can coordinate with metal catalysts to facilitate enantioselective reactions. For instance, it has been employed in the synthesis of chiral amines and alcohols, which are pivotal intermediates in drug development. The ability to influence the stereochemical outcome of reactions enhances its utility in synthetic organic chemistry.

Biological Activities

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. Studies have shown that it can interact with specific enzymes by binding to their active sites. This property is particularly valuable in drug design, where inhibiting target enzymes can lead to therapeutic effects against various diseases.

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for developing new antibacterial agents. This application is critical given the rising concern over antibiotic resistance.

Medical Applications

Therapeutic Potential

Ongoing research is exploring the therapeutic potential of this compound in treating bacterial infections. Its ability to inhibit enzymes involved in bacterial metabolism positions it as a promising lead compound for new antibiotics.

Drug Development

The compound's unique structure allows for modifications that can enhance its pharmacological properties. Researchers are examining various derivatives to improve bioavailability and reduce toxicity while maintaining efficacy against target pathogens.

Wirkmechanismus

The mechanism of action of (2S,5R)-thiolane-2,5-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . Additionally, its unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S,5R)-2-methylaminomethyl-1-methyl-5-phenylpyrrolidine: A chiral diamine ligand used in asymmetric catalysis.

(2S,5R)-2-isopropyl-5-methylcyclohexanone: A compound with similar stereochemistry used in the synthesis of hydrazones.

Uniqueness

(2S,5R)-thiolane-2,5-dicarboxylic acid is unique due to its thiolane ring structure and the presence of two carboxylic acid groups. This combination of features provides it with distinct chemical reactivity and biological activity compared to other similar compounds .

Biologische Aktivität

Overview

(2S,5R)-thiolane-2,5-dicarboxylic acid is a chiral compound characterized by a five-membered thiolane ring and two carboxylic acid groups. Its unique structure allows for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. It acts as an enzyme inhibitor by binding to the active sites of certain enzymes, thereby blocking their activity. This inhibition can lead to significant physiological effects, particularly in microbial systems and cancer cell lines.

1. Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest its potential use as a lead compound in the development of new antibiotics .

2. Antitumor Activity

Studies have also explored the antitumor properties of this compound. In vitro assays demonstrated that the compound inhibits the growth of several cancer cell lines, including HepG2 (liver cancer) and HCT-116 (colon cancer) cells.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15 |

| HCT-116 | 20 |

The mechanism underlying its antitumor activity may involve apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial efficacy of various derivatives of thiolane-2,5-dicarboxylic acid. Among the tested compounds, those with modifications to the carboxylic groups showed enhanced activity against resistant strains of bacteria. The study highlighted that structural modifications could significantly influence biological outcomes .

Case Study 2: Antitumor Effects

Another investigation focused on the antitumor effects of this compound in combination with conventional chemotherapeutic agents. The results indicated that co-treatment led to synergistic effects in reducing tumor cell viability compared to monotherapy. This suggests potential for developing combination therapies utilizing this compound .

Research Findings

Recent studies have emphasized the importance of stereochemistry in determining the biological activity of thiolane derivatives. The specific (2S,5R) configuration appears crucial for optimal interaction with biological targets.

Summary of Findings

- Enzyme Inhibition: Effective against key enzymes involved in microbial growth.

- Antimicrobial Activity: Demonstrated efficacy against multiple bacterial strains.

- Antitumor Potential: Significant inhibition of cancer cell proliferation.

- Structural Modifications: Alterations can enhance or diminish biological effects.

Eigenschaften

IUPAC Name |

(2S,5R)-thiolane-2,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKPHLAASBCFGX-ZXZARUISSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(SC1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](S[C@H]1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10901711 | |

| Record name | 2,3,4,5-Tetradeoxy-2,5-epithio-erythro-hexaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877761-15-4 | |

| Record name | 2,3,4,5-Tetradeoxy-2,5-epithio-erythro-hexaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.